2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one
Description
Properties
CAS No. |
31349-23-2 |
|---|---|
Molecular Formula |
C14H16BrN3O3 |
Molecular Weight |
354.20 g/mol |
IUPAC Name |
2-amino-5-[(4-bromophenyl)methyl]-4-(dimethoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16BrN3O3/c1-20-13(21-2)11-10(12(19)18-14(16)17-11)7-8-3-5-9(15)6-4-8/h3-6,13H,7H2,1-2H3,(H3,16,17,18,19) |
InChI Key |
NWWCUFXGTLOBTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-4,6-dimethoxypyrimidine Core
The dimethoxymethyl substitution at position 6 is closely related to 2-amino-4,6-dimethoxypyrimidine derivatives, which have been synthesized using:
- Starting materials: 1,3-dimethoxypropyldiimine dihydrochloride or dimethoxy amidines
- Key reagents: Alkali (e.g., sodium methoxide, trimethylamine), xanthogenamide
- Solvents: Dimethylbenzene, methanol, or chlorobenzene
- Conditions: Controlled pH (8–9), moderate temperatures (10–120 °C), vacuum degassing during cyclization
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| 1. Reaction of 1,3-dimethoxypropyldiimine dihydrochloride with alkali and xanthogenamide at 20–25 °C for 3 h | Formation of intermediate material 1 | Intermediate isolated | |
| 2. Heating cyclization under vacuum at 110–120 °C for 30 min | Cyclization to 2-amino-4,6-dimethoxypyrimidine | White solid, high purity (99.8%) | Yield ~91.3–91.9% (HPLC) |
This method is scalable and yields high-purity products suitable for further functionalization.
Amination at Position 2
The amino group at position 2 is typically introduced by:
- Amination of 2-chloropyrimidine derivatives using ammonia or amine sources under elevated temperature and pressure
- Direct substitution of a leaving group at position 2 with ammonia or ammonium salts
| Reagents | Solvent | Temperature | Pressure | Notes |
|---|---|---|---|---|
| Ammonia or ammonium hydroxide | Polar aprotic solvent (DMF, DMSO) | 100–150 °C | Elevated pressure (autoclave) | High yield amination |
This step is well-documented for pyrimidine derivatives and is essential for installing the amino functionality.
Summary Table of Preparation Steps
| Step | Target Transformation | Key Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| 1 | Formation of 2-amino-4,6-dimethoxypyrimidine core | 1,3-dimethoxypropyldiimine dihydrochloride, alkali, xanthogenamide, heat, vacuum | ~91%, >99% purity | Scalable, high purity |
| 2 | Introduction of 5-(4-bromobenzyl) substituent | 4-bromobenzyl halide or boronic acid, base or Pd catalyst, DMF/toluene, 80–120 °C | Variable, optimized for regioselectivity | Requires careful control |
| 3 | Amination at position 2 | Ammonia, DMF, 100–150 °C, pressure | High yield | Standard amination |
Research Findings and Optimization Notes
- The use of vacuum degassing during cyclization improves yield and purity of the dimethoxypyrimidine core.
- Alkali choice (e.g., sodium methoxide vs. trimethylamine) affects reaction rate and product crystallinity.
- Cross-coupling methods for 5-substitution provide better regioselectivity and functional group tolerance compared to direct nucleophilic substitution.
- Amination under pressure ensures complete substitution at position 2 without degradation of sensitive substituents.
- Purification typically involves recrystallization and high vacuum distillation to achieve >99% purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methoxymethyl groups.
Reduction: Reduction reactions might target the bromobenzyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Scientific Research Applications
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 5 and 6 significantly influence solubility, lipophilicity, and stability. Key analogues include:
Key Observations :
- Halogen vs. Sulfanyl Groups : The target compound’s 4-bromobenzyl group provides stronger halogen bonding compared to sulfanyl analogues (e.g., 2j), which may improve target affinity in hydrophobic pockets .
- Solubility: The dimethoxymethyl group likely offers better aqueous solubility than ethyl or arylthio groups (e.g., 2j, 2i) due to its polar, non-ionic nature .
- Thermal Stability : Ethyl-substituted compounds (e.g., 2j, 2i) exhibit higher melting points (~180–196°C) compared to bulkier groups like naphthyl (2g: 154–156°C), suggesting tighter crystal packing in smaller substituents .
Stability and Metabolic Considerations
- Dimethoxymethyl vs.
- Bromine vs. Chlorine/Fluorine : Bromine’s higher molecular weight and polarizability may improve binding kinetics but could increase hepatotoxicity risk compared to lighter halogens .
Biological Activity
2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural motif that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibition activities. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a bromobenzyl group and two methoxy groups, which are significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance, a study involving various pyrimidine derivatives indicated that modifications in the pyrimidine core could enhance cytotoxicity against cancer cell lines. The compound was tested against MCF-7 breast cancer cells, where it exhibited significant cytotoxic effects, leading to increased apoptosis as evidenced by elevated levels of cleaved caspase-3 and LC3A/B proteins, markers for apoptosis and autophagy respectively .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. In particular, it showed promising results as an inhibitor of certain kinases involved in cancer progression. The mechanism of action appears to involve competitive inhibition, impacting the phosphorylation pathways critical for tumor growth .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. It selectively inhibited COX-2 over COX-1, suggesting potential use in treating inflammatory diseases without the common gastrointestinal side effects associated with non-selective NSAIDs .
Study 1: Cytotoxicity in Cancer Cells
A specific case study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity; however, at higher concentrations, it induced cell death through apoptosis. This study highlights the importance of dosage in therapeutic applications .
Study 2: Enzyme Inhibition Assays
In a separate assay focusing on enzyme inhibition, the compound was tested against several kinases. The results showed that it inhibited key enzymes involved in cancer cell signaling pathways, leading to reduced proliferation rates in treated cells. This positions the compound as a potential lead for developing targeted cancer therapies .
Data Tables
| Activity | Cell Line/Assay | Concentration (µM) | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0 - 20 | No significant cytotoxicity |
| >20 | Induced apoptosis | ||
| Enzyme Inhibition | Various Kinases | Varies | Competitive inhibition observed |
| Anti-inflammatory | COX-1/COX-2 Assay | 10 - 50 | Selective COX-2 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
